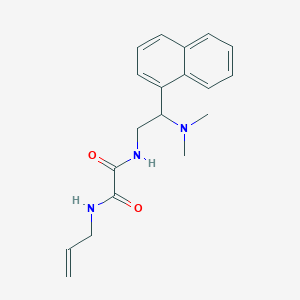

N1-allyl-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N-prop-2-enyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-4-12-20-18(23)19(24)21-13-17(22(2)3)16-11-7-9-14-8-5-6-10-15(14)16/h4-11,17H,1,12-13H2,2-3H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGZEOKCYCRVIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NCC=C)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues from Literature

The following table summarizes key structural analogues and their distinguishing features:

*Calculated based on molecular formula.

Key Observations:

Backbone Variations : The thiourea analogue () replaces oxalamide with a thiourea group, reducing hydrogen-bonding capacity but increasing sulfur-mediated reactivity .

Aromatic vs.

Amine Functionality: The dimethylamino group in the target compound mirrors that in ethyl 4-(dimethylamino) benzoate (), which is known to improve photopolymerization efficiency in resins .

Reactivity and Performance in Resin Systems (Inferred from )

While direct data on the target compound are unavailable, insights can be drawn from structurally related amines:

| Property | Ethyl 4-(dimethylamino) benzoate (EDAB) | 2-(Dimethylamino) ethyl methacrylate (DMAEMA) | Target Compound (Inferred) |

|---|---|---|---|

| Degree of Conversion (DC) | High (72–78%) | Moderate (60–65%) | Likely intermediate |

| Solubility in Resins | Excellent | Moderate | Moderate (due to naphthalene) |

| DPI Interaction | Low sensitivity | High sensitivity | Potentially high (if amine-rich) |

- Reactivity with Co-initiators: DMAEMA’s performance improves with diphenyliodonium hexafluorophosphate (DPI) , suggesting the target compound’s dimethylamino group may similarly synergize with iodonium salts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.